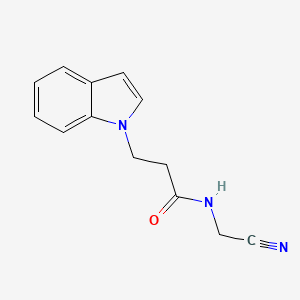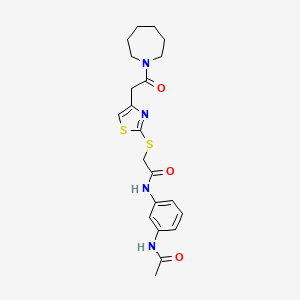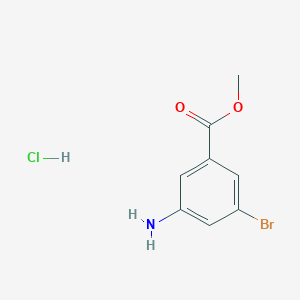![molecular formula C21H20ClN5O3 B2532208 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034370-07-3](/img/structure/B2532208.png)
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.87. The purity is usually 95%.
BenchChem offers high-quality (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging in Parkinson's Disease
- Application : Synthesis of [11C]HG-10-102-01, potentially used for imaging LRRK2 enzyme in Parkinson's disease.
- Process : The reference standard HG-10-102-01 was synthesized from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid. The target tracer [11C]HG-10-102-01 was prepared with high radiochemical yield and purity (Wang et al., 2017).
Formulation Development for Poorly Water-Soluble Compounds
- Application : Developing formulations for early toxicology and clinical studies of poorly soluble compounds.
- Focus : A specific compound (not directly matching the query compound) was investigated to improve in vivo exposure and plasma concentrations in various species (Burton et al., 2012).
Antimicrobial and Anticancer Agents
- Application : Synthesis of novel compounds for potential use as antimicrobial and anticancer agents.
- Method : A series of compounds were synthesized and characterized, exhibiting higher anticancer activity than the reference drug and good antimicrobial activity (Hafez et al., 2016).
Acetylcholinesterase Inhibitors
- Application : Design and synthesis of selective acetylcholinesterase inhibitors.
- Results : Compounds showed significant inhibitory activity against acetylcholinesterase, with potential implications for treating conditions like Alzheimer's disease (Saeedi et al., 2019).
Anticancer and Antimicrobial Agents
- Application : Synthesis and molecular docking study of new compounds for anticancer and antimicrobial uses.
- Outcome : The synthesized compounds showed promising results against cancer cell lines and pathogenic strains (Katariya et al., 2021).
Isomorphous Structures
- Application : Investigation of isomorphous structures obeying the chlorine-methyl exchange rule.
- Significance : This study contributes to the understanding of isomorphism in chemical compounds (Swamy et al., 2013).
Defluorination of Oxazolidinones
- Application : Exploratory study of the defluorination of (aminofluorophenyl)oxazolidinones.
- Implication : Understanding the photochemical reactions of these compounds, which is crucial for developing new pharmaceuticals (Fasani et al., 2008).
Structural and Antiproliferative Studies
- Application : Synthesis and evaluation of a novel compound for antiproliferative activity.
- Methodology : The compound was synthesized and characterized using various spectroanalytical techniques, contributing to the development of new anticancer agents (Prasad et al., 2018).
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-13-18(19(25-30-13)15-4-2-3-5-16(15)22)20(28)27-11-14-10-23-21(24-17(14)12-27)26-6-8-29-9-7-26/h2-5,10H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTQUXURYTWUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2532129.png)

![N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2532132.png)

![N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B2532134.png)
![N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2532135.png)


![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532139.png)

![1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2532142.png)

